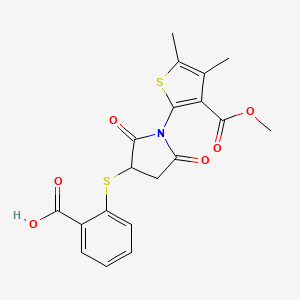![molecular formula C15H14N4O3 B2946932 5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazine-2-carboxamide CAS No. 2034273-09-9](/img/structure/B2946932.png)
5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazine-2-carboxamide is a complex organic compound that falls within the realm of heterocyclic chemistry, containing both furo and pyrazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize 5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazine-2-carboxamide, a multi-step process is typically employed:
Formation of the pyrazine ring: : This is often achieved through the condensation of appropriate α-diketones or α-amino ketones with ammonium salts under controlled conditions.
Furo[2,3-c]pyridine synthesis: : The furo[2,3-c]pyridine moiety is typically synthesized through cyclization reactions involving furans and pyridines, often using catalysts like Lewis acids.
Coupling reaction: : The two main components are then coupled using a series of nucleophilic substitution reactions, often in the presence of coupling agents like DCC or EDCI.
Industrial Production Methods
Industrial production of this compound generally scales up the laboratory synthesis methods, incorporating continuous flow chemistry techniques to improve yield and efficiency. Catalysts and reaction conditions are optimized to ensure high throughput and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, forming epoxides or dioxolanes under appropriate conditions.
Reduction: : Reduction of the pyrazine ring can yield dihydropyrazine derivatives, which might be interesting for further functionalization.
Substitution: : Various electrophilic and nucleophilic substitution reactions can occur, particularly at the carboxamide group and the pyrazine ring.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2 in acidic or basic medium.
Reduction: : NaBH4, H2 in the presence of metal catalysts like Pd or Pt.
Substitution: : Nucleophiles like amines or thiols in the presence of base, electrophiles like alkyl halides.
Major Products Formed
Oxidation: : Epoxides, dioxolanes.
Reduction: : Dihydropyrazine derivatives.
Substitution: : Functionalized pyrazine and furo[2,3-c]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: : Used as intermediates in the synthesis of more complex molecules.
Catalysis: : Components of catalytic systems in organic reactions.
Biology and Medicine
Drug Development: : Potential candidates for anticancer, antifungal, and antibacterial drugs due to their heterocyclic structure.
Biomolecular Probes: : Utilized in the development of probes for studying biological systems.
Industry
Materials Science: : Application in the development of new materials with unique electronic or photonic properties.
Agriculture: : Potential use in developing new agrochemicals.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets, depending on its specific functional groups. For example, it might inhibit enzyme activity by binding to the active site or altering cell membrane permeability. Pathways involved typically include:
Enzyme Inhibition: : By binding to the active site or allosteric sites of enzymes.
Signal Transduction: : Modulating signaling pathways in cells, potentially by interacting with receptors or secondary messengers.
Vergleich Mit ähnlichen Verbindungen
Unique Features
5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazine-2-carboxamide is unique due to the presence of both furo and pyrazine rings, which confer specific reactivity and biological activity.
Similar Compounds
5-methylpyrazine-2-carboxamide: : Shares the pyrazine core, but lacks the furo[2,3-c]pyridine moiety.
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carboxamide: : Lacks the methyl group on the pyrazine ring.
This comparison highlights the distinct properties brought by each structural component in the molecule.
Eigenschaften
IUPAC Name |
5-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-10-8-18-12(9-17-10)14(20)16-4-6-19-5-2-11-3-7-22-13(11)15(19)21/h2-3,5,7-9H,4,6H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWBUFNIFTUIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2946850.png)
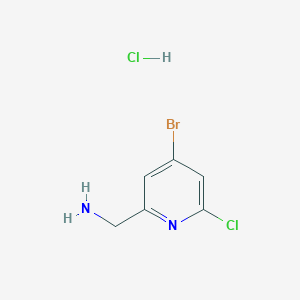
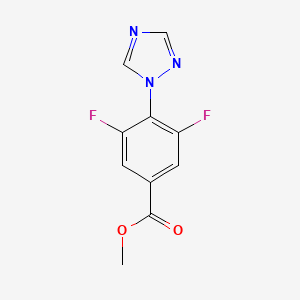
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2946854.png)

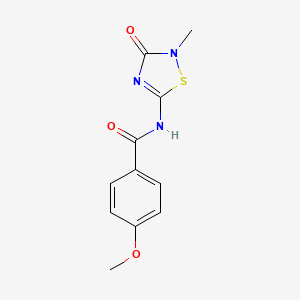

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile](/img/structure/B2946864.png)
![[3-Hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2946865.png)
![4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate](/img/structure/B2946866.png)
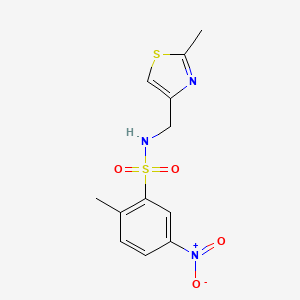
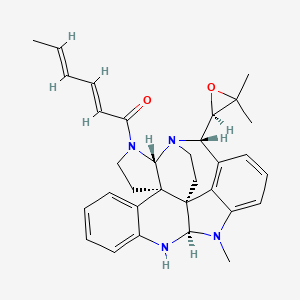
![5-[(3-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2946870.png)
